O-Methyl-L-tyrosine phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl-L-tyrosine phenylmethyl ester, also known as methyl (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoate, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a methyl ester group and a phenylmethyl (benzyl) group attached to the tyrosine molecule. It has the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-tyrosine phenylmethyl ester typically involves the esterification of L-tyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
L-Tyrosine+MethanolAcid CatalystO-Methyl-L-tyrosine phenylmethyl ester
The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl-L-tyrosine phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Methyl-L-tyrosine phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of O-Methyl-L-tyrosine phenylmethyl ester involves its interaction with enzymes and proteins. The compound can act as a substrate for enzymes that modify amino acids, leading to changes in protein structure and function. The phenylmethyl group can enhance the compound’s binding affinity to specific molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Benzyl-L-tyrosine methyl ester
- O-Methyl-L-phenylalanine
- L-Tyrosine methyl ester
Uniqueness
O-Methyl-L-tyrosine phenylmethyl ester is unique due to the presence of both a methyl ester and a phenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with enzymes and proteins, making it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
55456-41-2 |
---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-16(18)17(19)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
JYRNVSKKZGIZOA-INIZCTEOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.